Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-
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Overview
Description
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-, also known as 5-Norbornene-2-carboxaldehyde, is an organic compound with the molecular formula C8H10O. It is a bicyclic compound featuring a norbornene skeleton with an aldehyde functional group at the second carbon position. This compound is known for its unique structure and reactivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and acrolein, followed by oxidation of the resulting adduct . The reaction conditions typically include:
Diels-Alder Reaction: Cyclopentadiene and acrolein are reacted at room temperature or slightly elevated temperatures.
Oxidation: The adduct is oxidized using reagents such as potassium permanganate or chromium trioxide to yield the aldehyde.
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde often involves large-scale Diels-Alder reactions followed by efficient oxidation processes. The use of continuous flow reactors and optimized catalysts can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Reduction: Bicyclo[2.2.1]hept-5-ene-2-methanol.
Substitution: Various substituted norbornene derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction processes. In biological systems, the compound can interact with enzymes and other biomolecules, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Bicyclo[2.2.1]hept-5-ene-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: Similar structure but with a nitrile group instead of an aldehyde.
Uniqueness
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid, alcohol, and nitrile counterparts. This reactivity makes it a versatile intermediate in organic synthesis and valuable in various research applications .
Properties
CAS No. |
58001-94-8 |
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Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
(1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C8H10O/c9-5-8-4-6-1-2-7(8)3-6/h1-2,5-8H,3-4H2/t6-,7+,8+/m0/s1 |
InChI Key |
AJIBZRIAUXVGQJ-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1C=C2)C=O |
Canonical SMILES |
C1C2CC(C1C=C2)C=O |
Origin of Product |
United States |
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